1-(4-Fluorophenyl)pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H14ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a pentane chain, which is further substituted with a 4-fluorophenyl group.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride typically involves the reaction of 1-(4-fluorophenyl)pentane-1-ol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
C6H4F−(CH2)4OH+SOCl2→C6H4F−(CH2)4SO2Cl+HCl+SO2
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
1-(4-Fluorophenyl)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(4-Fluorophenyl)pentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Material Science: It is used in the preparation of functional materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the compound reacts with amines to form stable sulfonamide bonds .
Comparison with Similar Compounds
1-(4-Fluorophenyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a fluorophenyl group, leading to different reactivity and applications.
Benzene-1-sulfonyl chloride: Lacks the fluorine substitution, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C11H14ClFO2S |
---|---|
Molecular Weight |
264.74 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H14ClFO2S/c1-2-3-4-11(16(12,14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3 |
InChI Key |
SSHKENAAJPWQIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.